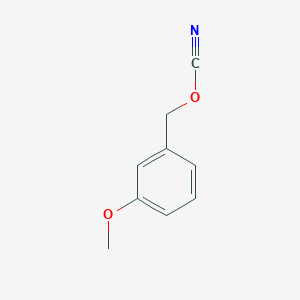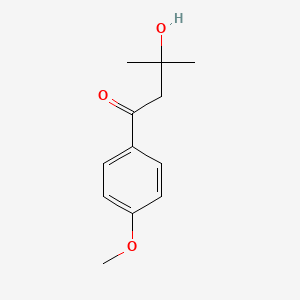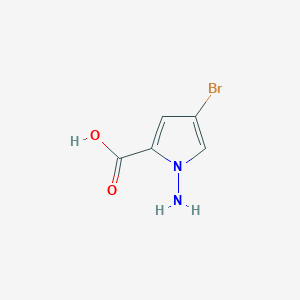
2-Amino-7-fluoro-3-phenylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-fluoro-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12ClFN2 and a molecular weight of 274.72 g/mol . It is a specialty product used primarily in proteomics research . This compound is characterized by the presence of a quinoline ring system substituted with an amino group at position 2, a fluorine atom at position 7, and a phenyl group at position 3.
Méthodes De Préparation
The synthesis of 2-Amino-7-fluoro-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the quinoline ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-Amino-7-fluoro-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
2-Amino-7-fluoro-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving the interaction of small molecules with biological targets.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Amino-7-fluoro-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparaison Avec Des Composés Similaires
2-Amino-7-fluoro-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Aminoquinoline: Lacks the fluorine and phenyl substitutions.
7-Fluoroquinoline: Lacks the amino and phenyl substitutions.
3-Phenylquinoline: Lacks the amino and fluorine substitutions.
The presence of the amino, fluorine, and phenyl groups in this compound makes it unique and may confer specific properties that are advantageous for certain applications .
Propriétés
Numéro CAS |
1171733-27-9 |
|---|---|
Formule moléculaire |
C15H12ClFN2 |
Poids moléculaire |
274.72 g/mol |
Nom IUPAC |
7-fluoro-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H11FN2.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;/h1-9H,(H2,17,18);1H |
Clé InChI |
FTDQSOXBJGYRDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)

![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)


![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)


![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
